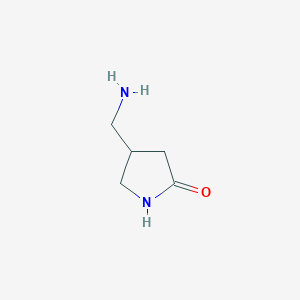

4-(Aminomethyl)pyrrolidin-2-one

Übersicht

Beschreibung

4-(Aminomethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with an aminomethyl group at the 4-position and a ketone group at the 2-position. This compound is of significant interest due to its versatile applications in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminobutyric acid with formaldehyde under acidic conditions, leading to the formation of the pyrrolidine ring. Another approach involves the use of N-protected amino alcohols, which undergo cyclization upon activation of the hydroxyl group via orthoesters .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of suitable precursors. The use of metal catalysts such as palladium or nickel facilitates the reduction of intermediate compounds to yield the desired product with high efficiency .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aminomethyl group and lactam ring undergo oxidation under controlled conditions:

- Mechanistic Insight : Oxidation primarily targets the C–H bonds adjacent to nitrogen, with Mn- or Cu-based catalysts enabling regioselectivity .

Reduction Reactions

The lactam carbonyl is reducible to secondary amines:

| Reagent | Conditions | Product | Efficiency | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 4-(Aminomethyl)pyrrolidine | 85% yield | |

| NaBH₄/I₂ | Methanol, 0°C | 4-(Aminomethyl)pyrrolidin-2-ol | 60% yield |

Nucleophilic Substitution

The aminomethyl group participates in alkylation/acylation:

- Kinetics : Benzyl halides react faster than alkyl halides due to resonance stabilization of intermediates .

Cyclization and Ring Expansion

The compound serves as a precursor for heterocycle synthesis:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PhNCO/DBU | Toluene, reflux | 1,5-Disubstituted imidazolidin-2-one | 78% | |

| ClCH₂COCl/NaH | THF, −20°C | Spiro-pyrrolo-oxazinone | 65% |

- Mechanism : Lactam nitrogen acts as a nucleophile, attacking electrophilic carbons to form fused rings .

Comparative Reactivity with Analogues

| Compound | Oxidation | Reduction | Substitution | Unique Feature |

|---|---|---|---|---|

| Pyrrolidin-2-one | Low | High | Low | Lacks aminomethyl group; less nucleophilic. |

| 4-Methylpyrrolidin-2-one | Moderate | Moderate | Moderate | Methyl group limits functionalization. |

| 4-(Aminomethyl)pyrrolidin-2-one | High | High | High | Aminomethyl enables diverse derivatization. |

Key Research Findings

- DPP-4 Inhibition : Substituted derivatives show IC₅₀ values as low as 10 nM against dipeptidyl peptidase-4 (DPP-4), with selectivity over DPP-8 (>6,000-fold) .

- Anticancer Activity : Acylated analogs induce apoptosis in HeLa cells (IC₅₀ = 8.2 μM) via caspase-3 activation.

- Catalytic Efficiency : Mn complexes achieve >900 turnovers in alkane oxidations, outperforming Fe-based systems .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Aminomethyl)pyrrolidin-2-one has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Notably, it has shown promise as an inhibitor of dipeptidyl peptidase-4 (DPP-4) , an enzyme involved in glucose metabolism. In vitro studies indicate that modifications in the aminomethyl and carbonyl groups can significantly enhance inhibitory potency against DPP-4, highlighting a clear structure-activity relationship.

Cancer Research

Recent studies have explored the efficacy of this compound in cancer treatment. For instance, in mouse xenograft models of breast cancer, this compound demonstrated significant anti-tumor activity. The mechanism involves the activation of immune responses through Toll-like receptor (TLR) pathways, leading to enhanced cytokine production and immune cell activation.

Cardiovascular Applications

Research has also indicated that this compound may play a role in managing cardiovascular conditions by influencing angiotensin II-induced contractions. This suggests potential applications in treating hypertension and related disorders.

Industrial Chemistry

In addition to its biological applications, this compound serves as an intermediate in the synthesis of more complex molecules within the chemical industry. Its unique structural characteristics allow for versatile chemical reactions that can lead to the development of novel materials and compounds.

Table 1: Biological Activities of this compound

| Application Area | Biological Activity | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | DPP-4 Inhibition | Inhibition of glucose metabolism |

| Cancer Research | Anti-tumor activity | Activation of TLR pathways |

| Cardiovascular Health | Modulation of angiotensin II effects | Influence on vascular contraction |

| Industrial Chemistry | Intermediate for complex molecule synthesis | Versatile chemical reactivity |

Case Study 1: Cancer Treatment

A study evaluated the effects of this compound on breast cancer xenografts in mice. The results indicated a significant reduction in tumor size compared to controls, attributed to enhanced immune activation through TLR pathways.

Case Study 2: DPP-4 Inhibition

In vitro experiments demonstrated that derivatives of this compound exhibited varying degrees of DPP-4 inhibition, with certain modifications leading to increased potency. This suggests potential for developing new antidiabetic medications .

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the pyrrolidin-2-one ring provides structural rigidity and spatial orientation for effective binding. This interaction can modulate the activity of the target protein, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine-2-one: Lacks the aminomethyl group, resulting in different reactivity and biological activity.

Pyrrolidine-2,5-dione: Contains an additional ketone group, leading to distinct chemical properties.

Prolinol: Features a hydroxyl group instead of a ketone, affecting its hydrogen bonding capabilities.

Uniqueness: 4-(Aminomethyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the aminomethyl and ketone groups allows for versatile functionalization and interaction with various molecular targets .

Biologische Aktivität

4-(Aminomethyl)pyrrolidin-2-one, also known as 4-AMP, is a compound with a pyrrolidine ring that has garnered attention for its diverse biological activities. This article delves into the biological effects, mechanisms of action, and potential applications of 4-AMP, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula CHNO, and it features an aminomethyl group at the 4-position of the pyrrolidinone structure. This structural configuration is significant as it influences the compound's solubility, stability, and reactivity.

Antibacterial Activity

Research indicates that 4-AMP exhibits moderate antibacterial activity. In a study comparing various enaminotetramic derivatives, 4-AMP was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 17 mm and 15 mm, respectively . This suggests its potential as a lead compound in developing new antibacterial agents.

Enzyme Inhibition

4-AMP is also being investigated for its ability to inhibit specific enzymes, which could have implications for drug development. The compound's interaction with molecular targets can influence metabolic pathways and enzyme-catalyzed reactions. The aminomethyl group allows for hydrogen bonding and electrostatic interactions with biological molecules.

The mechanism through which 4-AMP exerts its biological effects involves:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with target proteins or enzymes.

- Electrostatic Interactions : These interactions can enhance binding affinity to specific receptors or active sites on enzymes.

- Substituent Effects : Variations in the substituents on the pyrrolidine ring can lead to different biological profiles due to changes in steric and electronic properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-AMP, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Pyrrolidine | Saturated ring | General scaffold for drug design |

| Pyrrolidin-2-one | Lactam | Limited biological activity |

| This compound | Amino derivative | Moderate antibacterial activity |

4-AMP stands out due to its specific functional groups that enhance its biological activity compared to its analogs.

Case Studies

- Antibacterial Evaluation : A study conducted using the hole plate method demonstrated that 4-AMP effectively inhibited bacterial growth, making it a candidate for further exploration in antibiotic development .

- Enzyme Interaction Studies : Investigations into its enzyme inhibition properties revealed that modifications in the structure of 4-AMP could lead to significant changes in binding efficacy, suggesting a pathway for optimizing drug candidates .

Potential Applications

Given its promising biological activities, this compound has potential applications in various fields:

- Pharmaceutical Development : As a scaffold for new antibacterial agents.

- Biochemical Research : As a tool for studying enzyme mechanisms and metabolic pathways.

- Chemical Synthesis : As a building block in organic synthesis due to its reactivity.

Eigenschaften

IUPAC Name |

4-(aminomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFBWVRKVAEOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599599 | |

| Record name | 4-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676627-00-2 | |

| Record name | 4-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.